molecular formula C16H16F3N3O3 B2700237 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034258-67-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2700237
CAS RN: 2034258-67-6
M. Wt: 355.317
InChI Key: HSGGYXCYFMHCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H16F3N3O3 and its molecular weight is 355.317. The purity is usually 95%.
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Scientific Research Applications

Metabolic Utilization and Biological Activity

  • Nicotinamide derivatives, including compounds with structural similarities to the specified chemical, are actively utilized by various organisms, including mammals, insects, and bacteria. These compounds have shown significant activity against pellagra and are metabolically converted in the mammalian body, underscoring their importance in biological systems (Ellinger, Fraenkel, & Abdel Kader, 1947).

Enzymatic Interactions and Inhibition

  • Research has delved into the enzymatic pathways involving nicotinamide derivatives, notably Nicotinamide N-methyltransferase (NNMT), which plays a crucial role in N-methylation processes essential for metabolic and physiological functions. Overexpression of NNMT is linked to various diseases, making it a target for therapeutic intervention. Inhibitors of NNMT, including bisubstrate compounds, have been explored for their potential in disease treatment, providing a foundation for further investigation into related nicotinamide compounds (Babault et al., 2018).

Chemical Synthesis and Modification

  • Studies on the synthesis and modification of nicotinamide derivatives have led to the development of various compounds with potential biological and therapeutic applications. Lewis acid-promoted reactions have facilitated the preparation of nicotinamide and nicotinic acid derivatives, highlighting the chemical versatility and potential for creating novel compounds with specific biological activities (Abdel-Aziz, 2007).

Molecular Structure and Drug Design

  • The structural analysis of NNMT in complex with inhibitors sheds light on the molecular interactions critical for enzymatic activity and inhibition. This information is invaluable for the design of new drugs targeting similar biochemical pathways, offering insights into how related compounds might be tailored for enhanced therapeutic efficacy (Peng et al., 2011).

properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-10-7-12(25-2)8-14(23)22(10)6-5-20-15(24)11-3-4-13(21-9-11)16(17,18)19/h3-4,7-9H,5-6H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGGYXCYFMHCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

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